Cas no 15507-35-4 (Benzene,(1-cyclopenten-1-ylmethyl)-)
15507-35-4 structure
Product Name:Benzene,(1-cyclopenten-1-ylmethyl)-
Numero CAS:15507-35-4
MF:C12H14
MW:158.239563465118
CID:234584
PubChem ID:139947
Update Time:2025-04-19
Benzene,(1-cyclopenten-1-ylmethyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzene,(1-cyclopenten-1-ylmethyl)-
- 1-CYCLOPENTENYL PHENYLMETHANE
- 1-benzyl-1-cyclopentene
- 1-benzylcyclopentene
- 1-Cyclopentenyl phentlmehane
- 1-Cyclopentenyl phenylmehane
- benzylcyclopent-2-ene
- cyclopent-1-enylmethyl-benzene
- Cyclopent-1-enyl-phenyl-methan
- cyclopent-1-enyl-phenyl-methane
- methane,1-cyclopenten-1-ylphenyl
- (1-Cyclopenten-1-ylmethyl)benzene
- GSXCQGUOLCBELU-UHFFFAOYSA-N
- 1-Cyclopentenylphenylmethane
- [(Cyclopent-1-en-1-yl)methyl]benzene
- DTXSID40935125
- AKOS005215860
- cyclopenten-1-ylmethylbenzene
- 15507-35-4
- benzylcyclopentene
- FT-0726498
- (cyclopentenylmethyl)benzene
-
- Inchi: 1S/C12H14/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-3,6-8H,4-5,9-10H2
- Chiave InChI: GSXCQGUOLCBELU-UHFFFAOYSA-N
- Sorrisi: C1C(CC2C=CC=CC=2)=CCC1
Proprietà calcolate
- Massa esatta: 158.11000
- Massa monoisotopica: 158.11
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 12
- Conta legami ruotabili: 2
- Complessità: 161
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.4
- Superficie polare topologica: 0Ų
Proprietà sperimentali
- Densità: 0.999
- Punto di ebollizione: 243.4°Cat760mmHg
- Punto di infiammabilità: 95.6°C
- Indice di rifrazione: 1.568
- PSA: 0.00000
- LogP: 3.33940
Benzene,(1-cyclopenten-1-ylmethyl)- Letteratura correlata
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
15507-35-4 (Benzene,(1-cyclopenten-1-ylmethyl)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso